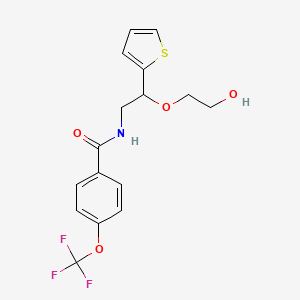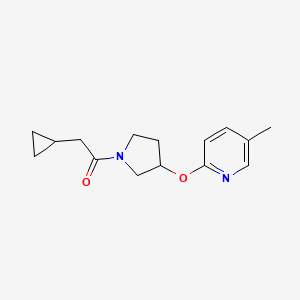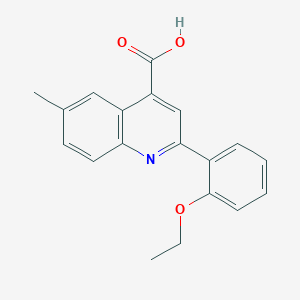
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also has an ethoxyphenyl group attached at the 2nd position and a carboxylic acid group at the 4th position of the quinoline ring. The presence of a methyl group at the 6th position makes it a methylquinoline .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline ring system is planar due to the conjugated double bonds. The ethoxyphenyl and carboxylic acid groups may rotate around their respective single bonds, giving the molecule some degree of flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group might undergo reactions such as esterification or amide formation. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carboxylic acid group could result in hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Anticancer Potential
EMQCA has been investigated for its potential as an anticancer agent. Its quinoline scaffold, combined with the ethoxyphenyl and carboxylic acid moieties, contributes to its bioactivity. Researchers have explored EMQCA’s ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .
Boron-Containing Drug Delivery Systems
Boron compounds are valuable in neutron capture therapy (NCT) for cancer treatment. EMQCA, being a boronic acid derivative, could serve as a carrier for boron atoms. NCT exploits the high neutron-capture cross-section of boron to selectively destroy tumor cells. However, stability in water remains a challenge, so careful design is crucial .
Protodeboronation Catalysts
While alkyl boronic esters are widely used in organic synthesis, protodeboronation methods are less explored. EMQCA’s boronic ester functionality could be harnessed for catalytic protodeboronation reactions, enabling efficient transformations in synthetic chemistry .
Anti-HIV Activity
Indole derivatives, including EMQCA, have been evaluated for their anti-HIV potential. Researchers have synthesized related compounds and screened them against HIV-1 and HIV-2 strains. EMQCA’s structural features may contribute to its antiviral effects, although further studies are needed .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors .
Mode of Action
Related compounds have been shown to interact with their targets through various mechanisms, such as inhibiting chitin biosynthesis .
Biochemical Pathways
Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Related compounds have been shown to have potent antiviral activities, with inhibitory activity against various strains of viruses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid. For instance, the stability of similar compounds has been shown to be affected by factors such as temperature and pH .
Future Directions
properties
IUPAC Name |
2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-18-7-5-4-6-13(18)17-11-15(19(21)22)14-10-12(2)8-9-16(14)20-17/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCJSVUVADETMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)

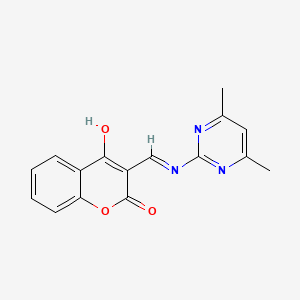
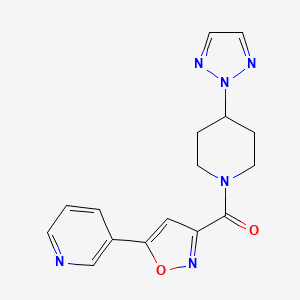


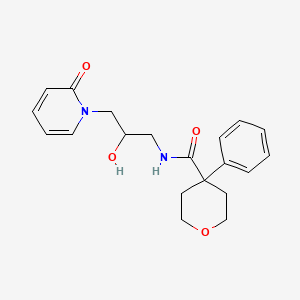
![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)
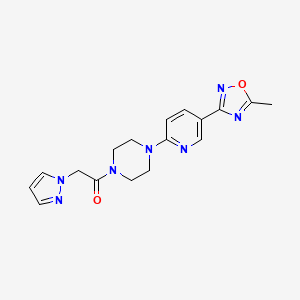
![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)
![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

